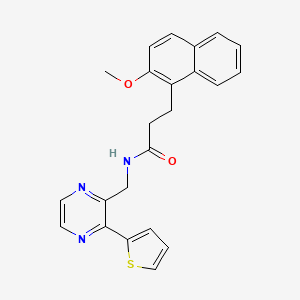

3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a complex organic molecule that appears to be a hybrid structure incorporating elements of naphthalene, thiophene, and pyrazine. This compound is likely to have been synthesized for its potential biological activity, given the bioactive nature of its individual components.

Synthesis Analysis

While the exact synthesis of 3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is not detailed in the provided papers, similar compounds have been synthesized through reactions involving amine precursors and naproxen derivatives, as seen in the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide . The synthesis likely involves the formation of an amide bond between a naphthalene-derived carboxylic acid and an amine that contains the thiophene and pyrazine components.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, UV, IR, and mass spectrometry . Additionally, X-ray crystallography has been used to determine the three-dimensional structure of similar molecules, revealing dihedral angles and hydrogen bonding patterns that contribute to the stability and conformation of the molecule . These techniques would be applicable in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present in its structure. The amide bond is typically stable under physiological conditions, but the naphthalene and thiophene rings could potentially undergo electrophilic substitution reactions. The pyrazine ring might also engage in nucleophilic substitution depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical properties of the compound, such as solubility and melting point, would be influenced by the presence of the methoxy and amide groups, which could facilitate hydrogen bonding and increase solubility in polar solvents. The compound's thermal stability could be similar to that of the pyrazole derivative mentioned, which is stable up to 190°C . The electronic structure, as determined by DFT calculations, would provide insights into the electrophilic and nucleophilic regions of the molecule, which are important for understanding its reactivity .

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

- Derivative Synthesis : Compounds similar to "3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide" are synthesized for their potential applications in medicinal chemistry and materials science. For example, derivatives of naphthalene and thiophene have been synthesized and characterized to explore their antibacterial and antifungal activities (Helal et al., 2013). These derivatives have shown significant activities, indicating the potential of such compounds in developing new antimicrobial agents.

Pharmacological Applications

- Antimicrobial Activity : Novel derivatives featuring methoxynaphthalen and thiophene moieties have been synthesized and shown to possess potent antibacterial and antifungal properties. This suggests that compounds structurally related to "3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide" could be explored for their potential as antimicrobial agents, offering a new avenue for the development of treatments against resistant microbial strains (Helal et al., 2013).

Propiedades

IUPAC Name |

3-(2-methoxynaphthalen-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-28-20-10-8-16-5-2-3-6-17(16)18(20)9-11-22(27)26-15-19-23(25-13-12-24-19)21-7-4-14-29-21/h2-8,10,12-14H,9,11,15H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMPJBRFWVGCGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3=NC=CN=C3C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2538776.png)

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2538780.png)

![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)